molecular formula C16H14ClNO3 B11089445 4-Chloro-2-[(3-phenylpropanoyl)amino]benzoic acid

4-Chloro-2-[(3-phenylpropanoyl)amino]benzoic acid

Cat. No.: B11089445
M. Wt: 303.74 g/mol
InChI Key: VLMYPKZXHPYVDI-UHFFFAOYSA-N
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Description

    4-Chloro-2-[(3-phenylpropanoyl)amino]benzoic acid: is a chemical compound with the molecular formula .

  • It consists of a benzoic acid core with a chlorine atom at position 4 and an amide group attached to the benzene ring.
  • The phenylpropanoyl group (also known as a side chain) is connected to the amide nitrogen.
  • This compound is of interest due to its potential applications in various fields.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions: The reaction typically occurs at room temperature or under mild heating.

      Industrial Production: While not widely produced industrially, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Reagents like sodium hydroxide (NaOH), ammonia (NH₃), and various catalysts are used.

      Major Products: The products depend on the specific reaction conditions but may include substituted benzoic acids or amides.

  • Scientific Research Applications

      Chemistry: Used as a building block for more complex organic molecules.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

      Medicine: May serve as a starting point for drug development.

      Industry: Limited industrial applications, but research continues.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific interactions with biological targets.
    • It could inhibit enzymes, modulate receptors, or affect cellular processes.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other benzoic acid derivatives, such as 4-aminobenzoic acid and 4-chlorobenzoic acid.

      Uniqueness: The combination of the phenylpropanoyl group and the chlorine substitution sets it apart from related compounds.

    Properties

    Molecular Formula

    C16H14ClNO3

    Molecular Weight

    303.74 g/mol

    IUPAC Name

    4-chloro-2-(3-phenylpropanoylamino)benzoic acid

    InChI

    InChI=1S/C16H14ClNO3/c17-12-7-8-13(16(20)21)14(10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,18,19)(H,20,21)

    InChI Key

    VLMYPKZXHPYVDI-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O

    Origin of Product

    United States

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